molecular formula C6H6N4O B14052109 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 100047-47-0

6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B14052109
CAS No.: 100047-47-0
M. Wt: 150.14 g/mol
InChI Key: SUBMEMOIKHJTNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclocondensation of 3-amino-1,2,4-triazole with various substituted ketones or aldehydes . One efficient method includes the reaction of 3-amino-1,2,4-triazole with 4-methylpent-3-en-2-one under reflux conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research, particularly in medicinal chemistry . Some of its notable applications include:

Comparison with Similar Compounds

6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be compared with other similar compounds in the triazolopyrimidine family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and makes it a valuable scaffold for drug development .

Properties

IUPAC Name

6-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-7-6-8-3-9-10(6)5(4)11/h2-3H,1H3,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBMEMOIKHJTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N=CNN2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257825
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100047-47-0
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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